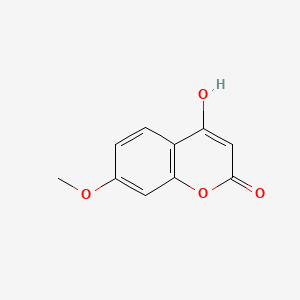

4-Hydroxy-7-methoxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHLQMPKBMZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715868 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-15-4 | |

| Record name | 4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Occurrence and Analysis of 4-Hydroxy-7-methoxycoumarin: A Technical Guide for Researchers

Abstract

4-Hydroxy-7-methoxycoumarin, a naturally occurring hydroxycoumarin, has garnered significant interest within the scientific community for its potential pharmacological activities. As a member of the coumarin family, it is part of a large group of secondary metabolites found throughout the plant and microbial kingdoms. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential and applications of this bioactive compound.

Introduction to this compound

This compound (4H-7MTC) is a specialized metabolite belonging to the hydroxycoumarin class of organic compounds. These compounds are characterized by a coumarin skeleton with one or more hydroxyl groups attached. Coumarins, as a broader family, are benzopyrone derivatives widely distributed in nature and are known for a diverse range of bioactivities, including anti-inflammatory, antioxidant, antiviral, and antimicrobial properties. While the pharmacological profile of many coumarins is well-documented, the specific therapeutic applications of this compound are an active area of investigation. Preliminary studies suggest its potential as an anti-inflammatory agent, making it a person of interest for the development of novel therapeutics for inflammatory conditions such as dermatitis, psoriasis, and arthritis.

Natural Distribution of this compound

This compound has been identified in a variety of natural sources, spanning both the plant and fungal kingdoms. The distribution of this compound underscores its role as a secondary metabolite, likely involved in defense mechanisms and other ecological interactions.

Botanical Sources

Phytochemical analyses have confirmed the presence of this compound in several plant species. These findings are crucial for researchers looking to isolate the compound from natural matrices or to understand its ecological significance.

| Plant Species | Family | Common Name | Reference(s) |

| Coriandrum sativum | Apiaceae | Coriander | [1] |

| Cynara cardunculus | Asteraceae | Artichoke | [1] |

| Hordeum vulgare var. nudum | Poaceae | Tibetan Hulless Barley | [1] |

| Solanum melongena | Solanaceae | Eggplant | [1] |

Microbial Sources

Interestingly, the occurrence of this compound is not limited to the plant kingdom. Recent studies have identified this compound in endophytic fungi, highlighting the metabolic diversity of microorganisms.

| Fungal Species | Type | Host Plant | Reference(s) |

| Fusarium oxysporum | Endophytic Fungus | Glycyrrhiza uralensis (Licorice) | [2] |

Biosynthesis of this compound

The biosynthesis of coumarins is a fascinating example of how organisms produce a diverse array of secondary metabolites from common primary metabolic precursors. The core pathway for coumarin formation is the phenylpropanoid pathway , which begins with the amino acid L-phenylalanine.

The biosynthesis of this compound is believed to follow the general steps of this pathway with specific enzymatic modifications leading to its final structure. The key stages involve the deamination of phenylalanine, a series of hydroxylation and methoxylation reactions, and finally, lactonization to form the characteristic coumarin ring.

Caption: Proposed biosynthetic pathway of this compound.

Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

-

C2' Hydroxylase (C2'H) and Lactonization: A key step where p-coumaric acid is hydroxylated at the ortho-position, followed by a trans-cis isomerization of the side chain and subsequent lactonization (ring closure) to form umbelliferone (7-hydroxycoumarin).

-

O-Methyltransferase (OMT): An OMT enzyme catalyzes the transfer of a methyl group to the 7-hydroxyl group of umbelliferone, forming herniarin (7-methoxycoumarin).

-

Hydroxylase: A specific hydroxylase introduces a hydroxyl group at the C4 position of herniarin to yield the final product, this compound.

Experimental Protocols

The successful isolation and quantification of this compound from natural sources require robust and validated experimental protocols. This section provides a detailed methodology for the extraction, purification, and analytical characterization of the target compound.

Extraction and Isolation Workflow

The following workflow outlines the general steps for extracting and isolating this compound from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Protocol for Extraction and Isolation

This protocol is a representative example and may require optimization based on the specific plant matrix.

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems).

-

Wash the material thoroughly with distilled water to remove any debris.

-

Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus with a suitable solvent such as methanol or ethanol.

-

Alternatively, macerate the powder in the solvent at room temperature for 24-48 hours with periodic agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Pooling:

-

Spot the collected fractions on TLC plates (silica gel 60 F254).

-

Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Final Purification:

-

Concentrate the pooled fractions to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of this compound.

-

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

HPLC is a powerful tool for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 320 nm. |

| Injection Volume | 10 µL. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: [M+H]⁺ = m/z 193.0495

NMR spectroscopy is essential for the structural elucidation of the isolated compound.

-

¹H NMR (DMSO-d₆): δ (ppm) 12.38 (1H, bs, OH-4), 7.72 (1H, d, J=8.4Hz, H-5), 7.00-6.91 (1H, m, H-6), 6.95 (1H, s, H-8), 5.46 (1H, s, H-3), 3.85 (1H, s, OCH₃).[3]

-

¹³C NMR (DMSO-d₆): δ (ppm) 166.0 (C-4), 162.9 (C-2), 162.2 (C-7), 155.4 (C-9), 124.3 (C-5), 111.8 (C-6), 108.9 (C-10), 100.5 (C-8), 88.5 (C-3), 55.8 (OCH₃).[3]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The presence of this compound in various plant species and even in endophytic fungi suggests its widespread, albeit in low concentrations, distribution in nature. The detailed protocols for extraction, isolation, and characterization will serve as a valuable resource for researchers aiming to investigate the pharmacological properties and potential therapeutic applications of this promising natural product. Further research into the specific enzymes involved in its biosynthesis and the exploration of other potential natural sources will undoubtedly contribute to a deeper understanding of this intriguing molecule.

References

-

Kang, J. K., & Hyun, C.-G. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. [Link]

-

Li, X., et al. (2023). Identification of a Novel Coumarins Biosynthetic Pathway in the Endophytic Fungus Fusarium oxysporum GU-7 with Antioxidant Activity. Applied and Environmental Microbiology, 89(1), e01552-22. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

MDPI. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. [Link]

Sources

Navigating the Phytochemical Landscape of Coriandrum sativum: A Technical Guide to 4-Hydroxycoumarin

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Coriandrum sativum L., commonly known as coriander, is a globally significant herb and spice valued for its distinct flavor and extensive use in traditional medicine. Beyond its culinary applications, coriander possesses a complex phytochemical profile, including a notable class of compounds known as coumarins. While the presence of various coumarins has been reported, this technical guide focuses specifically on 4-hydroxycoumarin , a confirmed constituent of the plant's aerial parts. This document provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of 4-hydroxycoumarin from coriander. It further delves into the compound's potential biosynthetic pathway, its known biological activities, and its implications for drug discovery and development. This guide is intended to serve as a technical resource for researchers and scientists in the fields of phytochemistry, pharmacology, and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this significant natural product.

Introduction: The Significance of Coumarins in Natural Product Research

Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, have made them a focal point of natural product research. The coumarin scaffold serves as a privileged structure in medicinal chemistry, with numerous synthetic derivatives being developed as therapeutic agents.

While the essential oil of coriander, rich in linalool, has been extensively studied, the non-volatile constituents, including polyphenols and coumarins, are gaining increasing attention for their potential health benefits. One study has identified a range of coumarins in the aerial parts of coriander, including 4-hydroxycoumarin, dicoumarin, esculin, and esculetin. The presence of 4-hydroxycoumarin is particularly noteworthy due to its structural relationship to the anticoagulant drug warfarin and its own intrinsic biological activities.

This guide provides a detailed exploration of 4-hydroxycoumarin within the context of Coriandrum sativum, offering a technical framework for its study from plant material to potential pharmacological applications.

Biosynthesis of 4-Hydroxycoumarin in Plants

The biosynthesis of coumarins in plants originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. A series of enzymatic transformations convert phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid. The subsequent steps leading to 4-hydroxycoumarin are believed to involve ortho-hydroxylation of p-coumaric acid, followed by trans/cis isomerization of the side chain and subsequent lactonization. The final hydroxylation at the 4-position yields the 4-hydroxycoumarin scaffold.

Shikimic_Acid [label="Shikimic Acid Pathway"]; Phenylalanine [label="L-Phenylalanine"]; Cinnamic_Acid [label="Cinnamic Acid"]; p_Coumaric_Acid [label="p-Coumaric Acid"]; o_Hydroxylation [label="ortho-Hydroxylation"]; Isomerization [label="trans/cis Isomerization"]; Lactonization [label="Lactonization"]; Four_Hydroxycoumarin [label="4-Hydroxycoumarin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Shikimic_Acid -> Phenylalanine; Phenylalanine -> Cinnamic_Acid; Cinnamic_Acid -> p_Coumaric_Acid; p_Coumaric_Acid -> o_Hydroxylation; o_Hydroxylation -> Isomerization; Isomerization -> Lactonization; Lactonization -> Four_Hydroxycoumarin; }

Figure 1: Simplified biosynthetic pathway of 4-Hydroxycoumarin.

Extraction and Isolation of 4-Hydroxycoumarin from Coriandrum sativum

The successful extraction and isolation of 4-hydroxycoumarin from coriander requires a multi-step approach that considers the polarity of the target compound and the complexity of the plant matrix. The following protocol is a comprehensive workflow designed for optimal yield and purity.

Rationale for Methodological Choices

The selection of solvents and chromatographic techniques is critical for the efficient isolation of 4-hydroxycoumarin. A graded solvent extraction approach allows for the sequential removal of compounds based on their polarity, thereby reducing the complexity of the extract at each stage. The use of both normal-phase and reversed-phase chromatography provides orthogonal separation mechanisms, which is essential for isolating the target compound from structurally similar phytochemicals.

Step-by-Step Experimental Protocol

Step 1: Plant Material Preparation

-

Obtain fresh aerial parts of Coriandrum sativum.

-

Thoroughly wash the plant material with distilled water to remove any surface contaminants.

-

Air-dry the material in the shade at room temperature for 7-10 days or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

Step 2: Graded Solvent Extraction

-

Macerate the powdered plant material (1 kg) with n-hexane (3 L) for 72 hours at room temperature to remove non-polar compounds such as lipids and chlorophyll.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the n-hexane extracts and concentrate under reduced pressure using a rotary evaporator.

-

Air-dry the marc (plant residue) and subsequently extract with ethyl acetate (3 x 3 L) following the same maceration and filtration procedure. Ethyl acetate is chosen for its ability to extract compounds of intermediate polarity, including many coumarins.

-

Concentrate the combined ethyl acetate extracts to yield a crude extract.

Step 3: Column Chromatography (Normal Phase)

-

Subject the crude ethyl acetate extract to column chromatography on silica gel (60-120 mesh).

-

Create a solvent gradient starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 50 mL each and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic agent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool fractions with similar TLC profiles.

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the pooled fractions containing the compound of interest using a reversed-phase preparative HPLC system (e.g., C18 column).

-

Use a mobile phase gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 305 nm).

-

Collect the peak corresponding to 4-hydroxycoumarin and concentrate to obtain the pure compound.

Start [label="Dried Coriander Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Maceration_Hexane [label="Maceration with n-Hexane"]; Filtration1 [label="Filtration"]; Hexane_Extract [label="Hexane Extract (Discarded)"]; Marc1 [label="Marc (Residue)"]; Maceration_EtOAc [label="Maceration with Ethyl Acetate"]; Filtration2 [label="Filtration"]; EtOAc_Extract [label="Crude Ethyl Acetate Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Fraction_Collection [label="Fraction Collection & TLC Analysis"]; Pooling [label="Pooling of Similar Fractions"]; Prep_HPLC [label="Preparative HPLC (C18)"]; Pure_Compound [label="Pure 4-Hydroxycoumarin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Maceration_Hexane; Maceration_Hexane -> Filtration1; Filtration1 -> Hexane_Extract; Filtration1 -> Marc1; Marc1 -> Maceration_EtOAc; Maceration_EtOAc -> Filtration2; Filtration2 -> EtOAc_Extract; EtOAc_Extract -> Column_Chromatography; Column_Chromatography -> Fraction_Collection; Fraction_Collection -> Pooling; Pooling -> Prep_HPLC; Prep_HPLC -> Pure_Compound; }

Figure 2: Workflow for the extraction and isolation of 4-Hydroxycoumarin.

Structural Elucidation and Quantification

Once isolated, the structural identity and purity of 4-hydroxycoumarin must be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition and confirm the molecular formula (C₉H₆O₃).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will reveal the number and types of protons, their chemical environments, and their coupling patterns. The characteristic aromatic protons and the hydroxyl proton will be key indicators.

-

¹³C NMR: Will show the number of carbon atoms and their hybridization states. The carbonyl carbon of the lactone ring will have a characteristic downfield shift.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of 4-hydroxycoumarin.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the functional groups present, such as the hydroxyl (-OH) group, the aromatic ring (C=C), and the lactone carbonyl (C=O) group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Will determine the absorption maxima of the compound, which is useful for both characterization and quantification.

Quantitative Analysis

For the quantification of 4-hydroxycoumarin in coriander extracts, High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or a Mass Spectrometer (LC-MS) is the method of choice.

| Parameter | HPLC-DAD | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV-Vis absorbance | Separation based on polarity, detection by mass-to-charge ratio |

| Selectivity | Good | Excellent |

| Sensitivity | Moderate (ng level) | High (pg to fg level) |

| Matrix Effects | Can be significant | Can be minimized with appropriate sample preparation and internal standards |

| Cost | Lower | Higher |

Table 1: Comparison of analytical techniques for the quantification of 4-hydroxycoumarin.

Biological Activities and Pharmacological Potential

4-Hydroxycoumarin and its derivatives are known for a wide range of biological activities. While the specific activities of 4-hydroxycoumarin isolated from coriander require further investigation, the known properties of this compound class provide a strong rationale for its study.

-

Anticoagulant Activity: The 4-hydroxycoumarin scaffold is the basis for oral anticoagulants like warfarin. These compounds act by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the synthesis of clotting factors.

-

Anti-inflammatory Effects: Some coumarins have been shown to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines.

-

Antioxidant Properties: The phenolic hydroxyl group in 4-hydroxycoumarin can act as a radical scavenger, contributing to its antioxidant potential.

-

Antimicrobial Activity: Various coumarin derivatives have demonstrated activity against a range of bacteria and fungi.

The presence of 4-hydroxycoumarin in a widely consumed herb like coriander suggests a potential dietary contribution to these biological effects and warrants further investigation into its bioavailability and in vivo activity.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the study of 4-hydroxycoumarin in Coriandrum sativum. From its biosynthesis and extraction to its characterization and potential biological activities, the methodologies and insights presented here are intended to support researchers in this exciting area of natural product science.

Future research should focus on:

-

Quantitative profiling: Determining the concentration of 4-hydroxycoumarin in different varieties of coriander and under various growing conditions.

-

In vivo studies: Investigating the bioavailability and pharmacological effects of 4-hydroxycoumarin from coriander extracts in animal models.

-

Synergistic effects: Exploring the potential for synergistic interactions between 4-hydroxycoumarin and other phytochemicals in coriander.

By continuing to explore the rich phytochemical landscape of Coriandrum sativum, we can unlock the full potential of this remarkable plant for human health and well-being.

References

-

Oganesyan, G. B., et al. (2007). Chemical composition of the above-ground part of Coriandrum sativum. Chemistry of Natural Compounds, 43(4), 485-486. [Link]

-

Borges, F., et al. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current Medicinal Chemistry, 12(1), 23-45. [Link]

-

De-Fatima, A., et al. (2006). Coumarins as anti-inflammatory agents. Current Drug Targets-Inflammation & Allergy, 5(2), 145-162. [Link]

-

Musa, M. A., et al. (2008). Biological activities of the coumarins. Current Organic Chemistry, 12(10), 826-841. [Link]

-

Anwar, F., et al. (2016). Coriandrum sativum: A review on ethnopharmacology, phytochemistry, and cardiovascular benefits. Frontiers in Pharmacology, 7, 511. [Link]

Biosynthesis of 4-Hydroxy-7-methoxycoumarin

An In-depth Technical Guide to the

Abstract

4-Hydroxy-7-methoxycoumarin is a naturally occurring hydroxycoumarin derivative found in various plant species, including coriander, artichoke, and eggplant.[1] This class of compounds has garnered significant interest from the scientific community due to its diverse pharmacological activities, most notably its potent anti-inflammatory properties.[2][3] Unlike more extensively studied isomers such as scopoletin, the precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. This technical guide synthesizes established principles of phenylpropanoid and coumarin biochemistry to propose a scientifically grounded, logical pathway for its formation in plants. We will delve into the key enzymatic steps, the precursor molecules derived from primary metabolism, and the rationale behind the proposed transformations. Furthermore, this guide provides a detailed chemical synthesis protocol for researchers requiring a reliable source of this compound for investigation, alongside a summary of its known quantitative biological activities.

The Phenylpropanoid Pathway: The Foundation of Coumarin Biosynthesis

The biosynthesis of nearly all coumarins, including the proposed pathway for this compound, originates from the phenylpropanoid pathway .[1][4] This core metabolic route is one of the most significant sources of secondary metabolites in plants, responsible for producing lignin, flavonoids, and a vast array of phenolic compounds.[4] The pathway begins with the aromatic amino acid L-phenylalanine, which is a direct product of the shikimate pathway.

The initial, universally accepted steps that convert L-phenylalanine into a key metabolic intermediate are:

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical entry point, channeling carbon from primary metabolism into the vast network of phenylpropanoid-derived compounds.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position (para-position) of the benzene ring of cinnamic acid, yielding p-coumaric acid. This hydroxylation is fundamental as this C4-hydroxyl group will ultimately become the C7-hydroxyl of the coumarin scaffold.

-

Coenzyme A Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the high-energy thioester, p-coumaroyl-CoA. This activated intermediate is a central branch-point in phenylpropanoid metabolism.

Proposed Biosynthetic Pathway to this compound

From the central precursor p-coumaroyl-CoA, the pathway to this compound is not definitively established. However, based on known enzymatic reactions, we can postulate a logical sequence. The primary challenge is the introduction of a hydroxyl group at the C4 position of the coumarin ring, a feature that distinguishes this compound from more common coumarins like umbelliferone (7-hydroxycoumarin).

A plausible pathway involves the formation of a dihydroxycoumarin intermediate, followed by a specific methylation event.

Formation of the Dihydroxycoumarin Intermediate: 4,7-Dihydroxycoumarin

The formation of the 4,7-dihydroxycoumarin core is the most speculative step of the pathway. It likely involves an ortho-hydroxylation relative to the carboxyl group, followed by lactonization. We propose this proceeds as follows:

-

Ortho-Hydroxylation of p-Coumaroyl-CoA: The key transformation is the introduction of a second hydroxyl group onto the aromatic ring, specifically at the C2 position (ortho to the propenoyl-CoA side chain). This reaction is typically catalyzed by a 2-hydroxylase , likely a member of the cytochrome P450 superfamily or a 2-oxoglutarate-dependent dioxygenase. This would convert p-coumaroyl-CoA into 2,4-dihydroxy-cinnamoyl-CoA.

-

trans-cis Isomerization: The double bond in the side chain of the cinnamoyl-CoA intermediate must isomerize from the trans to the cis configuration to allow for ring closure. This step can occur spontaneously or be enzyme-catalyzed.

-

Lactonization: Following isomerization, the C2-hydroxyl group attacks the carbonyl carbon of the thioester, displacing Coenzyme A and forming the lactone ring. This spontaneous or enzyme-assisted cyclization yields the stable coumarin core, resulting in the intermediate 4,7-dihydroxycoumarin .

Final Methylation Step

The final step in the biosynthesis is the specific methylation of the C7-hydroxyl group.

-

Regioselective O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of 4,7-dihydroxycoumarin.[5] This enzymatic reaction is highly specific, ensuring that methylation occurs at the C7 and not the C4 position, to produce the final product: This compound . Plant OMTs are known to exhibit strict substrate and positional specificity, which is critical in generating the vast diversity of methylated natural products.[5]

The diagram below illustrates this proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzyme Classes in the Proposed Pathway

-

Phenylalanine Ammonia-Lyase (PAL): A foundational enzyme that commits phenylalanine to the phenylpropanoid pathway. Its activity is often a key regulatory point, controlled by developmental cues and environmental stress.

-

Cytochrome P450 Monooxygenases (P450s): This superfamily is critical for the hydroxylation reactions (e.g., C4H and the proposed 2-hydroxylase). Their catalytic activity is essential for creating the specific hydroxylation patterns on the aromatic ring.

-

O-Methyltransferases (OMTs): These enzymes are responsible for the final decoration of the coumarin scaffold. They utilize SAM as a methyl donor to selectively methylate hydroxyl groups, a crucial step for the biological activity and stability of the final molecule.[5]

Quantitative Data: Biological Activity

While quantitative data on the biosynthetic yields of this compound are scarce, its anti-inflammatory effects have been quantified. This information is critical for drug development professionals evaluating its therapeutic potential.

| Biological Effect | Model System | Key Findings | Concentration Range | Reference |

| Inhibition of Pro-inflammatory Mediators | LPS-activated RAW264.7 Macrophages | Significantly reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production. | 0.3 - 1.2 mM | [1][3] |

| Downregulation of Inflammatory Enzymes | LPS-activated RAW264.7 Macrophages | Strongly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | 0.3 - 1.2 mM | [2] |

| Reduction of Pro-inflammatory Cytokines | LPS-activated RAW264.7 Macrophages | Reduced production of TNF-α, IL-1β, and IL-6. | 0.3 - 1.2 mM | [1] |

| Inhibition of Signaling Pathways | LPS-activated RAW264.7 Macrophages | Suppressed NF-κB activation by preventing IκBα degradation and decreased phosphorylation of ERK1/2 and JNK MAPKs. | 0.15 - 1.2 mM | [2][3] |

Experimental Protocol: Chemical Synthesis

Given the unconfirmed biosynthetic pathway, a reliable method for obtaining this compound for research is through chemical synthesis. The following protocol describes a robust method adapted from established procedures for coumarin synthesis, such as the Pechmann condensation followed by methylation.

Workflow: Two-Step Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of 4,7-Dihydroxycoumarin via Pechmann Condensation

-

Rationale: This reaction condenses a phenol (resorcinol) with a β-ketoester or, in this case, malonic acid, under acidic conditions to form the coumarin ring. The mechanism involves esterification followed by an intramolecular Friedel-Crafts acylation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and malonic acid (1.1 equivalents).

-

Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.5-3.0 equivalents) to the mixture while cooling in an ice bath. The acid acts as both a catalyst and a dehydrating agent.

-

Reaction: Allow the mixture to warm to room temperature and then heat in a water bath at 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. A solid precipitate of 4,7-dihydroxycoumarin will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Part 2: Selective Methylation to this compound

-

Rationale: This step uses a methylating agent to add a methyl group to one of the hydroxyls. The C7-hydroxyl is more nucleophilic than the C4-hydroxyl (which is part of a vinylogous acid and can exist as the keto tautomer), allowing for selective methylation under controlled basic conditions.

-

Reaction Setup: In a round-bottom flask, dissolve the dried 4,7-dihydroxycoumarin (1 equivalent) and potassium carbonate (K₂CO₃, 2.5 equivalents) in anhydrous acetone.

-

Addition of Methylating Agent: Add dimethyl sulfate (DMS, 1.1 equivalents) dropwise to the suspension while stirring at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Reaction: Reflux the mixture for 3-5 hours. The K₂CO₃ acts as a base to deprotonate the more acidic C7-hydroxyl, facilitating its reaction with DMS. Monitor the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield pure this compound.

Conclusion

While the definitive biosynthetic pathway for this compound remains an area for future research, this guide provides a robust, scientifically plausible framework based on established enzymatic principles in plant metabolism. The proposed pathway, proceeding from L-phenylalanine via a 4,7-dihydroxycoumarin intermediate, highlights key roles for P450 monooxygenases and O-methyltransferases. Understanding this pathway is essential for future metabolic engineering efforts in plants or microbial systems to produce this valuable anti-inflammatory compound. For current research needs, the provided chemical synthesis protocol offers a reliable and validated method to obtain high-purity this compound, enabling further investigation into its promising pharmacological activities.

References

-

Liu, B., Raeth, T., Beuerle, T., & Beerhues, L. (2010). A novel 4-hydroxycoumarin biosynthetic pathway. Plant Molecular Biology, 72(1-2), 17-25. Available from: [Link]

-

Bye, A., & King, H. K. (1970). The biosynthesis of 4-hydroxycoumarin and dicoumarol by Aspergillus fumigatus Fresenius. Biochemical Journal, 117(2), 237–245. Available from: [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-10. Available from: [Link]

-

Bourgaud, F., et al. (2001). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. Phytochemistry Reviews, 58(2-3), 1-25. Available from: [Link]

-

He, Y., Zhang, J., et al. (2022). Two O-methyltransferases are responsible for multiple O-methylation steps in the biosynthesis of furanocoumarins from Angelicadecursiva. Plant physiology and biochemistry : PPB. Available from: [Link]

-

Kang, S. R., Park, K. I., Park, H. S., & Hyun, J. W. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. Available from: [Link]

-

He, Y., et al. (2022). Advances in biosynthesis of scopoletin. Microbial Cell Factories, 21(152). Available from: [Link]

-

Kai, K., et al. (2008). Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl-CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana. The Plant Journal, 55(6), 989-999. Available from: [Link]

-

ResearchGate. (2020). Structures of 4-hydroxycoumarins: this compound (a),.... Available from: [Link]

-

He, F., et al. (2019). The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. International Journal of Molecular Sciences, 20(7), 1583. Available from: [Link]

-

Kang, S. R., Park, K. I., Park, H. S., & Hyun, J. W. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. PubMed. Available from: [Link]

-

Wikipedia. (n.d.). 4-Hydroxycoumarin. Available from: [Link]

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. Available from: [Link]

-

Wang, N., et al. (2018). In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 533-540. Available from: [Link]

-

GŁOWNIAK, K., & WIDELSKA, D. (2024). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 29(2), 498. Available from: [Link]

-

Frontiers. (2024). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Available from: [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Available from: [Link]

-

Beilstein Journals. (n.d.). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Available from: [Link]

-

BioCrick. (n.d.). 6,7-Dihydroxy-4-Methylcoumarin. Available from: [Link]

-

National Center for Biotechnology Information. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. Available from: [Link]

-

National Center for Biotechnology Information. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available from: [Link]

Sources

- 1. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-7-methoxycoumarin (CAS: 17575-15-4): Synthesis, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Coumarin Scaffold

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and medicinal chemistry.[1] Their privileged scaffold is found in a multitude of bioactive molecules, both of natural and synthetic origin, exhibiting a wide spectrum of pharmacological activities including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[2] 4-Hydroxy-7-methoxycoumarin, a key derivative, has emerged as a molecule of significant interest due to its demonstrable biological activities, particularly its potent anti-inflammatory properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, and a detailed exploration of its mechanism of action, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the reliable application of any chemical entity in a research setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17575-15-4 | [2] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [2] |

| Appearance | White to beige or pink powder/crystal | [3] |

| Melting Point | 271 °C | [2] |

| Solubility | Soluble in DMSO and most organic solvents. | [4] |

| UV max (EtOH) | 308 nm | [5] |

Spectroscopic Data Insights

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the coumarin ring system, a singlet for the proton at the C3 position, and a singlet corresponding to the methoxy group's protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the lactone, the carbons of the aromatic ring, the enolic C4, and the methoxy carbon. Data from DMSO-d6 solvent shows key shifts at approximately 166.0 (C-4), 162.9 (C-2), 162.2 (C-7), and 55.8 (OCH₃) ppm.[6][7]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of coumarins typically shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule from the pyrone ring.[1] For this compound (m/z 192.17), key fragments would be anticipated at m/z 151 and 125.[2]

Synthesis of this compound: The Pechmann Condensation

The most common and efficient method for synthesizing 4-hydroxycoumarin derivatives is the Pechmann condensation.[8] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For this compound, the logical precursors are 3-methoxyphenol and a suitable malonic acid derivative.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pechmann condensation methodologies for similar substrates.[9][10]

Materials:

-

3-Methoxyphenol

-

Diethyl malonate

-

Concentrated Sulfuric Acid (98%) or other suitable acid catalyst (e.g., Amberlyst-15)[10]

-

Ethanol

-

Crushed Ice

-

Sodium Bicarbonate solution (saturated)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid.

-

Addition of Reactants: Premix equimolar amounts of 3-methoxyphenol and diethyl malonate. Add this mixture dropwise to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10-20°C. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for several hours (typically 18-24 hours) to ensure the reaction goes to completion. Monitor the progress via Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the solution.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.

-

Drying: Dry the purified crystals completely in a vacuum oven before characterization and use.

Causality and Self-Validation: The use of a strong acid catalyst is essential for both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular Friedel-Crafts acylation (cyclization) onto the activated aromatic ring.[8] The final dehydration step is also acid-catalyzed, leading to the stable aromatic coumarin system. The precipitation on ice provides an effective method for separating the organic product from the acid catalyst. The purity of the final product can be validated by its sharp melting point and spectroscopic analysis (NMR, MS), which should match the data presented in Table 1.

Biological Activity: A Potent Anti-Inflammatory Agent

Recent research has illuminated the significant anti-inflammatory potential of this compound. A key study demonstrated its ability to inhibit inflammatory responses in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[4]

Mechanism of Action: Suppression of NF-κB and MAPK Signaling

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of two critical inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]

Upon stimulation by LPS, macrophages initiate an inflammatory cascade. This compound intervenes by:

-

Inhibiting Pro-inflammatory Mediators: It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). This is achieved by decreasing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Reducing Pro-inflammatory Cytokines: The compound effectively lowers the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

-

Blocking NF-κB Activation: this compound prevents the degradation of the inhibitor of kappa B alpha (IκBα).[4] By stabilizing IκBα, it keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.

-

Modulating MAPK Signaling: The compound selectively inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), two key components of the MAPK pathway.[4] It does not, however, affect the phosphorylation of p38 MAPK, indicating a specific mode of action within this pathway.

These findings strongly suggest that this compound is a promising candidate for further investigation in the development of treatments for inflammatory diseases such as dermatitis, psoriasis, and arthritis.[4]

Conclusion

This compound stands out as a versatile and biologically active derivative of the coumarin family. Its synthesis is readily achievable through established chemical reactions like the Pechmann condensation, and its structure is well-characterized by modern analytical techniques. The detailed elucidation of its anti-inflammatory mechanism, involving the dual suppression of the NF-κB and MAPK signaling pathways, provides a solid foundation for its consideration in drug discovery programs. This guide serves as a technical resource to facilitate further research into this promising molecule and its potential therapeutic applications.

References

-

Jeong, D., et al. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. Available at: [Link]

-

Jeong, D., et al. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. PubMed, National Library of Medicine. Available at: [Link]

-

ResearchGate. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journal of Organic Chemistry, 17, 1336-1345. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl 2 Á 2H 2 O. Available at: [Link]

-

JETIR. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. International Journal of Analytical Chemistry. Available at: [Link]

-

ResearchGate. (2022). Anti-inflammatory Activities of 7,8-Dihydroxy-4-Methylcoumarin Acetylation Products via NF-κB and MAPK Pathways in LPS-Stimulated RAW 264.7 Cells. Available at: [Link]

-

Goswami, A., et al. (2022). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]

-

YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Available at: [Link]

-

ResearchGate. (n.d.). Figure S3: 1 H NMR spectra for 7-hydroxy-4-(2-fluorophenyl)coumarin (5) in DMSO-d6. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Publishing. Available at: [Link]

-

MDPI. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available at: [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Available at: [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]

-

Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of 7-hydroxycoumarin under positive ion mode. Available at: [Link]

-

Stefanachi, A., et al. (2018). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Frontiers in Chemistry. Available at: [Link]

-

PubMed. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Available at: [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-7-methoxycoumarin chemical structure

An In-Depth Technical Guide to 4-Hydroxy-7-methoxycoumarin: Structure, Synthesis, and Biological Significance

Introduction

Coumarins (benzo-α-pyrones) are a prominent class of oxygen-containing heterocyclic compounds, distinguished by a fused benzene and α-pyrone ring.[1] Found extensively in plants, fungi, and bacteria, these natural secondary metabolites form the basis for a vast library of derivatives with significant pharmacological value.[1][2] Their low molecular weight, high bioavailability, and broad spectrum of biological activities—including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant effects—position them as privileged scaffolds in medicinal chemistry.[1][3][4]

Within this family, the 4-hydroxycoumarin scaffold is particularly noteworthy, serving as the core structure for widely used anticoagulants like warfarin.[5][6] This guide focuses on a specific derivative, This compound (4H-7MTC) , a compound of increasing interest for its potent anti-inflammatory properties and potential as a lead for novel therapeutic agents.[1][3] We will explore its chemical architecture, synthetic pathways, and the molecular mechanisms that underpin its biological activity, providing a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its benzopyran-2-one core, substituted with a hydroxyl (-OH) group at the C4 position and a methoxy (-OCH₃) group at the C7 position. The IUPAC name for this compound is 4-hydroxy-7-methoxychromen-2-one .[7] This substitution pattern significantly influences the molecule's electronic properties, solubility, and ultimately, its biological interactions. The hydroxyl group at the 4-position is crucial for the anticoagulant activity seen in related compounds and contributes to the anti-inflammatory effects of 4H-7MTC.[1][4]

The structural and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [7] |

| Molecular Formula | C₁₀H₈O₄ | [7][8] |

| Molecular Weight | 192.17 g/mol | [7][8] |

| CAS Number | 17575-15-4 | [7][8][9] |

| Appearance | White to light yellow/orange powder/crystal | [10] |

| Melting Point | ~260 °C (decomposes) | [10] |

| Solubility | Soluble in Acetone, DMSO; sparingly soluble in aqueous buffers | [9][11] |

| pKa | 4.50 ± 1.00 (Predicted) | [9] |

| Max. Absorption (λmax) | 308 nm (in Ethanol) | [12] |

Synthesis of 4-Hydroxycoumarins: The Pechmann Condensation

The synthesis of coumarins is most classically achieved via the Pechmann condensation, a robust and versatile method that involves the reaction of a phenol with a β-ketoester under acidic conditions.[13][14] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency in constructing the coumarin core.

The choice of an acidic catalyst is critical. Strong acids like sulfuric acid, or Lewis acids such as AlCl₃, are employed to facilitate two key steps: an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) on the activated aromatic ring to achieve cyclization.[13][14] The final step is a dehydration that yields the aromatic coumarin ring system. For highly activated phenols like resorcinol (1,3-dihydroxybenzene), the reaction can proceed under milder conditions.[13] To synthesize this compound, one would typically start with 3-methoxyphenol and a suitable malonic acid derivative.

Experimental Protocol: General Pechmann Condensation for 7-Hydroxycoumarins

This protocol outlines the synthesis of 7-hydroxy-4-methylcoumarin, a structurally similar analogue, which illustrates the core principles of the Pechmann condensation applicable to 4H-7MTC synthesis.

Materials:

-

Resorcinol

-

Ethyl acetoacetate (β-ketoester)

-

Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)

-

Ice bath

-

Beakers, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

-

Catalyst Preparation: Carefully place a beaker containing the acid catalyst (e.g., 15 mL of concentrated H₂SO₄) into an ice bath to chill. Maintaining a low temperature is crucial for controlling the exothermic nature of the subsequent addition.[15]

-

Reactant Mixture: In a separate flask, dissolve the phenol (e.g., 3.7 g of resorcinol) in the β-ketoester (e.g., 5 mL of ethyl acetoacetate) with stirring until a clear solution is formed.[15][16]

-

Condensation Reaction: Add the phenol/ester solution dropwise to the chilled, stirring sulfuric acid. The temperature must be carefully monitored and maintained below 20°C to prevent side reactions and ensure controlled condensation.[15]

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir for a designated period (this can range from 20 minutes with PPA to several hours with H₂SO₄) to ensure the reaction goes to completion.[17] Once complete, the reaction mixture is poured carefully over crushed ice. This step quenches the reaction and precipitates the crude coumarin product.[17][18]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure 7-hydroxycoumarin derivative.[17]

Biological Activity and Mechanism of Action

Recent studies have illuminated the significant anti-inflammatory properties of this compound.[1][2] Its mechanism of action has been investigated in lipopolysaccharide (LPS)-activated macrophage models, which are standard systems for studying inflammatory responses.

4H-7MTC has been shown to effectively suppress the production of key pro-inflammatory mediators. It significantly reduces nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][19] Furthermore, it curtails the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in a concentration-dependent manner.[1][19]

The primary mechanism for these effects lies in the modulation of critical intracellular signaling pathways:

-

NF-κB Pathway: 4H-7MTC inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκBα, 4H-7MTC ensures NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of iNOS, COX-2, and pro-inflammatory cytokines.

-

MAPK Pathway: The compound also selectively interferes with the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, 4H-7MTC decreases the phosphorylation (activation) of Extracellular signal-Regulated Kinase (ERK1/2) and c-Jun N-terminal Kinase (JNK), while showing little effect on p38 MAPK.[1][2]

Applications in Research and Drug Development

The unique structural features and potent biological activity of this compound make it a valuable molecule for drug discovery professionals.

-

Lead Scaffold for Drug Discovery: Its demonstrated anti-inflammatory efficacy positions 4H-7MTC as an excellent starting point for developing novel treatments for inflammatory diseases such as dermatitis, psoriasis, and arthritis.[1][2] The coumarin core is amenable to a wide range of chemical modifications, allowing for the generation of derivative libraries to optimize potency, selectivity, and pharmacokinetic properties.[3][5]

-

Chemical Intermediate: 4-hydroxycoumarins are versatile precursors in organic synthesis. The reactivity of the scaffold allows for its use as a building block in multi-component reactions to create structurally complex and diverse chemical libraries for high-throughput screening.[20]

-

Research Tool: As a well-defined inhibitor of the NF-κB and MAPK pathways, 4H-7MTC can serve as a valuable pharmacological tool for researchers investigating the molecular mechanisms of inflammation.

Conclusion

This compound is a compelling example of how nature's chemical diversity can inspire modern drug discovery. Its well-defined structure, characterized by the benzopyran-2-one core with key hydroxyl and methoxy substitutions, underpins its significant physicochemical and biological properties. Accessible through established synthetic routes like the Pechmann condensation, this compound has demonstrated potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. For researchers and drug development professionals, 4H-7MTC represents not only a potential therapeutic candidate for inflammatory disorders but also a versatile and privileged scaffold for the synthesis of next-generation medicinal agents.

References

-

Structures of 4-hydroxycoumarins: this compound (a),... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound | C10H8O4 | CID 54691408 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin | PDF - Slideshare. (n.d.). Retrieved December 12, 2025, from [Link]

-

7-Hydroxy-4-methoxymethylcoumarin | C11H10O4 | CID 5393168 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

Pechmann condensation - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

-

Kang, S., & Hyun, J. (2020). This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4424. [Link]

-

This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed. (2020, September 26). Retrieved December 12, 2025, from [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) - YouTube. (2023, April 12). Retrieved December 12, 2025, from [Link]

-

Pechmann Condensation Coumarin Synthesis - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Application of 4-Hydroxycoumarin in Multi-Component Reactions - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound (C10H8O4) - PubChemLite. (n.d.). Retrieved December 12, 2025, from [Link]

-

(PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy- and 3-Carboxycoumarin Derivatives - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

4-Hydroxycoumarin - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph - Sathyabama. (n.d.). Retrieved December 12, 2025, from [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. (n.d.). Retrieved December 12, 2025, from [Link]

-

Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN - YouTube. (2020, April 5). Retrieved December 12, 2025, from [Link]

-

Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed. (2015, February 1). Retrieved December 12, 2025, from [Link]

-

Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives - AIP Publishing. (2023, May 22). Retrieved December 12, 2025, from [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved December 12, 2025, from [Link]

-

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. (2016, August 12). Retrieved December 12, 2025, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 7. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 17575-15-4 [m.chemicalbook.com]

- 10. This compound | 17575-15-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | 17575-15-4 [chemicalbook.com]

- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 14. Pechmann Condensation [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 17. youtube.com [youtube.com]

- 18. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Introduction: The Importance of DMSO Solubility in Research

This guide provides a comprehensive technical overview of the solubility of 4-Hydroxy-7-methoxycoumarin in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This document delves into the physicochemical principles governing its solubility, provides validated protocols for solubility determination and stock solution preparation, and offers expert insights into best practices for handling this compound in a laboratory setting.

This compound, a derivative of the natural product coumarin, has garnered significant interest for its pharmacological properties, notably its anti-inflammatory effects.[1][2] In drug discovery and biological research, Dimethyl Sulfoxide (DMSO) is an indispensable polar aprotic solvent, prized for its remarkable ability to dissolve a wide array of compounds that are otherwise sparingly soluble in aqueous solutions.[3]

Establishing the precise solubility of a compound like this compound in DMSO is a critical preliminary step for a multitude of applications, including:

-

High-Throughput Screening (HTS): Preparing high-concentration stock solutions is fundamental for automated screening campaigns.

-

Cell-Based Assays: Accurate dosing of cells requires a soluble, stable, and concentrated stock to minimize the final vehicle concentration, as high concentrations of DMSO can be cytotoxic or induce off-target effects.[3]

-

NMR Spectroscopy: Deuterated DMSO (DMSO-d6) is a standard solvent for NMR analysis, making solubility a prerequisite for structural and purity assessments.[4][5]

This guide provides the foundational knowledge and practical methodologies to confidently work with this compound in DMSO.

Physicochemical Properties of this compound

Understanding the molecular characteristics of this compound is essential to comprehending its behavior in DMSO. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [6][7] |

| Molecular Weight | 192.17 g/mol | [7] |

| Appearance | Beige to pink powder/crystalline solid | [8][9] |

| Melting Point | 241-243°C | [6] |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [7] |

The structure of this compound features a benzopyranone core with a hydroxyl group at the 4-position and a methoxy group at the 7-position. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl, ether, and hydroxyl oxygens are all potential hydrogen bond acceptors. This combination of polar functional groups dictates its interaction with solvents.

The Science of Solubility: Why this compound Dissolves in DMSO

Multiple sources confirm that this compound is soluble in DMSO.[6][8] The underlying principle for this high solubility lies in the chemical nature of both the solute and the solvent.

DMSO is a polar aprotic solvent. Its polarity arises from the highly polar sulfoxide bond (S=O). The oxygen atom is a strong hydrogen bond acceptor, while the molecule lacks acidic protons to act as a hydrogen bond donor.

The dissolution process is driven by favorable intermolecular interactions:

-

Disruption of the Crystal Lattice: Energy is required to overcome the intermolecular forces holding the this compound molecules together in their solid, crystalline state.

-

Solvent-Solute Interaction: The hydroxyl group of the coumarin can form a strong hydrogen bond with the sulfoxide oxygen of DMSO. Furthermore, dipole-dipole interactions occur between the polar regions of the coumarin ring system and the S=O bond of DMSO.

Experimental Protocols for Solubility Assessment

Accurate determination of solubility is crucial for experimental reproducibility. The following protocols provide step-by-step methodologies for both qualitative and quantitative assessment.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method provides a rapid, non-quantitative confirmation of solubility up to a target concentration.

Objective: To visually determine if this compound is soluble in DMSO at a specific concentration (e.g., 100 mM).

Methodology:

-

Calculation: Calculate the mass of this compound (MW: 192.17 g/mol ) required to prepare a 100 mM stock solution. For 1 mL of solution: Mass (mg) = 192.17 g/mol × 0.1 mol/L × 0.001 L × 1000 mg/g = 19.22 mg

-

Preparation: Accurately weigh ~19.2 mg of the compound into a sterile microcentrifuge tube.[4]

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.[4]

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[4]

-

Visual Inspection: Hold the tube against a light source and carefully inspect for any visible, undissolved particles.[4]

-

Further Action (if needed): If undissolved solid remains, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but must be used with caution as heat can degrade some compounds.[3][4]

Workflow for Qualitative Solubility Assessment

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. This compound | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 17575-15-4 [m.chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Melting Point of 4-Hydroxy-7-methoxycoumarin

Introduction

4-Hydroxy-7-methoxycoumarin, a key heterocyclic compound, is a significant scaffold in medicinal chemistry and a vital intermediate in the synthesis of novel pharmaceutical agents. Its derivatives have demonstrated a wide array of biological activities.[1][2] As with any crystalline solid destined for research or drug development, its melting point is a fundamental physical property. It serves as a primary indicator of identity and purity, directly impacting the material's performance in subsequent applications, from reaction kinetics to formulation stability.

This guide provides a comprehensive analysis of the melting point of this compound. Moving beyond a simple statement of the value, this document details the causal relationships between purity and thermal behavior, outlines rigorous experimental protocols for accurate measurement, and discusses advanced analytical techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently determine, interpret, and validate the melting point of this important compound.

Physicochemical & Thermal Properties

A summary of the key identification and physical properties for this compound is presented below. These data form the baseline for analytical assessment.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-7-methoxychromen-2-one | [3] |

| Synonyms | 7-Methoxy-4-hydroxycoumarin | |

| CAS Number | 17575-15-4 | [4] |